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(2R)-2-(4-bromophenyl)morpholine hydrochloride Documentation Hub

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  • Product: (2R)-2-(4-bromophenyl)morpholine hydrochloride
  • CAS: 2708342-23-6

Core Science & Biosynthesis

Foundational

The 2-Phenylmorpholine Scaffold: A Comprehensive Guide to Structure-Activity Relationships for Modulators of Monoamine Transporters

Introduction: The Privileged 2-Phenylmorpholine Scaffold The 2-phenylmorpholine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of a diverse range of psychoactive compounds. This hete...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 2-Phenylmorpholine Scaffold

The 2-phenylmorpholine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of a diverse range of psychoactive compounds. This heterocycle, which features a phenyl group attached to a morpholine ring at the 2-position, is most notably recognized in the structure of phenmetrazine, a once-popular anorectic with stimulant properties. The therapeutic and pharmacological interest in this scaffold lies in its ability to potently modulate the activity of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). By inhibiting the reuptake or promoting the release of these key neurotransmitters, 2-phenylmorpholine derivatives can exert significant effects on mood, cognition, and appetite. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of the 2-phenylmorpholine scaffold, offering insights for researchers, scientists, and drug development professionals in the field of neuroscience and psychopharmacology.

The versatility of the 2-phenylmorpholine scaffold allows for chemical modifications at several key positions, each influencing the compound's potency, selectivity, and mechanism of action (reuptake inhibitor versus releasing agent). Understanding these nuanced relationships is critical for the rational design of novel therapeutics for a range of conditions, including attention-deficit/hyperactivity disorder (ADHD), obesity, depression, and substance use disorders. This guide will systematically dissect the SAR at the phenyl ring, the morpholine ring, and the crucial role of stereochemistry, supported by quantitative data and detailed experimental protocols.

Core Structure and Key Modification Points

The fundamental 2-phenylmorpholine structure presents three primary sites for chemical modification that dictate its pharmacological profile. The strategic manipulation of these sites allows for the fine-tuning of a compound's interaction with monoamine transporters.

2_Phenylmorpholine_Scaffold core R1_label Phenyl Ring (R1) R1_label->core R2_label Morpholine C3 (R2) R2_label->core R3_label Morpholine N4 (R3) R3_label->core

Caption: Core 2-phenylmorpholine scaffold with key modification sites.

Structure-Activity Relationships at the Phenyl Ring (R1)

Substitutions on the phenyl ring have a profound impact on the potency and selectivity of 2-phenylmorpholine derivatives for the monoamine transporters. The position and electronic nature of the substituent are critical determinants of activity.

Positional Isomers of Halogen and Methyl Substituents

Studies on fluorinated and methylated analogs of phenmetrazine (3-methyl-2-phenylmorpholine) reveal distinct pharmacological profiles depending on the substituent's position (ortho-, meta-, or para-).

  • Para-Substitution: Generally, para-substitution with a methyl or fluoro group tends to maintain or enhance potency at DAT and NET compared to the unsubstituted parent compound, phenmetrazine.[1][2] For instance, 4-methylphenmetrazine (4-MPM) exhibits potent uptake inhibition at DAT and NET, with a notable increase in SERT activity compared to phenmetrazine.[3] This suggests that the para-position is more tolerant of substitution and can be a key site for modulating selectivity.

  • Meta-Substitution: Meta-substitution often results in a decrease in potency at DAT and SERT, while maintaining or slightly decreasing NET activity.[3] For example, 3-methylphenmetrazine (3-MPM) is substantially weaker at DAT and SERT than its para-isomer.[3] However, a 3'-chloro analog of (+)-phenmetrazine (PAL-594) has been shown to be a potent dopamine and serotonin releaser, indicating that the electronic properties of the substituent are also crucial.[4]

  • Ortho-Substitution: Ortho-substitution generally leads to a decrease in potency at all three transporters, likely due to steric hindrance that disrupts the optimal binding conformation.[3]

CompoundPhenyl SubstitutionDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)Reference(s)
PhenmetrazineUnsubstituted1.931.2>10[3]
2-MPM2-Methyl6.745.2>10[3]
3-MPM3-Methyl>105.2>10[3]
4-MPM4-Methyl1.931.81.1[3]
2-FPM2-Fluoro~2.5<2.5>80[2]
3-FPM3-Fluoro<2.5<2.5>80[2]
4-FPM4-Fluoro<2.5<2.5>80[2]

Table 1: In vitro potencies (IC50 values) of methyl- and fluoro-substituted phenmetrazine analogs at monoamine transporters.

Structure-Activity Relationships at the Morpholine Ring (C3 and N4)

Modifications to the morpholine ring, particularly at the C3 and N4 positions, are critical for fine-tuning the pharmacological activity of 2-phenylmorpholine derivatives.

C3-Position (R2): The Role of Alkyl Substitution

The presence and nature of an alkyl substituent at the C3 position significantly influence the compound's activity.

  • Methyl Substitution: The introduction of a methyl group at the C3 position, as seen in phenmetrazine (3-methyl-2-phenylmorpholine), is well-tolerated and generally leads to potent norepinephrine and dopamine releasing and/or reuptake inhibiting properties.[3]

  • Ethyl and Propyl Substitution: Extending the alkyl chain at the C3 position can further modulate potency. For example, in a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, replacing the 3-methyl with a 3-ethyl or 3-propyl group resulted in some of the most potent dopamine and norepinephrine uptake inhibitors in the series.

N4-Position (R3): The Impact of N-Alkylation

Alkylation of the nitrogen atom in the morpholine ring is a common strategy to alter the pharmacological profile, often converting a primary amine to a secondary or tertiary amine.

  • N-Methylation: N-methylation, as in the case of phendimetrazine (3,4-dimethyl-2-phenylmorpholine), can create a prodrug. Phendimetrazine itself has low activity but is metabolized to the more active phenmetrazine.[3] This can result in a more sustained release of the active compound.

  • N-Ethylation and N-Propylation: In some series, increasing the size of the N-alkyl group can enhance potency at NET and DAT.

The Critical Role of Stereochemistry

The 2-phenylmorpholine scaffold contains at least one chiral center at the C2 position, and additional chiral centers can be introduced with substitutions at other positions on the morpholine ring (e.g., C3). The stereochemistry of these centers is a paramount determinant of biological activity, with enantiomers often exhibiting vastly different potencies and selectivities.

For phenmetrazine, which has two chiral centers (C2 and C3), there are four possible stereoisomers. The cis and trans diastereomers, and their respective enantiomers, display distinct pharmacological profiles. It is generally observed that one enantiomer possesses the majority of the desired pharmacological activity, highlighting the stereospecific nature of the interaction with monoamine transporters.[5] The synthesis of single enantiomers is therefore a critical aspect of developing selective and potent 2-phenylmorpholine-based drugs.[1][6]

Stereoisomer_Activity cluster_0 Enantiomer Pair Eutomer Eutomer (High Affinity) Receptor Monoamine Transporter Eutomer->Receptor Binds Effectively Distomer Distomer (Low Affinity) Distomer->Receptor Binds Poorly

Caption: Differential binding of enantiomers to a biological target.

Experimental Protocols

The following protocols provide standardized methods for the synthesis and pharmacological evaluation of 2-phenylmorpholine derivatives.

Synthesis of (S)-2-Phenylmorpholine

This protocol describes a general method for the synthesis of the (S)-enantiomer of 2-phenylmorpholine, a common starting material for more complex derivatives.

Materials:

  • (S)-tert-butyl 2-phenylmorpholine-4-carboxylate

  • 4N HCl in dioxane

  • 1N HCl

  • 2N NaOH

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

  • Ether

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (S)-tert-butyl 2-phenylmorpholine-4-carboxylate (1.0 eq) in 4N HCl in dioxane.

  • Stir the reaction mixture at room temperature overnight.

  • Concentrate the mixture under vacuum using a rotary evaporator.

  • Dilute the residue with 1N HCl.

  • Extract the aqueous phase with ether to remove any organic impurities. Discard the organic phase.

  • Basify the aqueous phase to a pH of 12-14 with 2N NaOH.

  • Extract the basic aqueous phase with dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under vacuum to yield (S)-2-phenylmorpholine.[6]

  • Confirm the structure and purity of the product using ¹H NMR and other appropriate analytical techniques.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol details a common method for determining the potency of 2-phenylmorpholine derivatives as inhibitors of monoamine transporter uptake using human embryonic kidney 293 (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.[7][8]

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT

  • 96-well black wall/clear-bottom plates, poly-L-lysine coated

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • HEPES-buffered solution

  • Fluorescent neurotransmitter substrate kit (e.g., from Molecular Devices) or radiolabeled substrates ([³H]dopamine, [³H]norepinephrine, [³H]serotonin)

  • Test compounds (2-phenylmorpholine derivatives)

  • Reference inhibitors (e.g., vanoxerine for DAT, nisoxetine for NET, fluoxetine for SERT)

  • Plate reader capable of fluorescence detection or a scintillation counter

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing the transporter of interest onto a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells per well) and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the appropriate assay buffer.

  • Assay Initiation:

    • Wash the cells with HEPES-buffered solution.

    • Pre-incubate the cells with the test compounds or reference inhibitors for a specified time (e.g., 15 minutes) at 37°C.

    • Add the fluorescent or radiolabeled neurotransmitter substrate to initiate the uptake reaction.

  • Signal Detection:

    • Fluorescence-based assay: Monitor the increase in intracellular fluorescence over time using a plate reader.

    • Radiolabel-based assay: After a defined incubation period, terminate the uptake by washing with ice-cold buffer and lyse the cells. Quantify the amount of radiolabeled substrate taken up by the cells using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Uptake_Inhibition_Assay_Workflow Start Start Cell_Plating Plate HEK293 cells (expressing DAT, NET, or SERT) Start->Cell_Plating Compound_Prep Prepare serial dilutions of test compounds Cell_Plating->Compound_Prep Pre_incubation Pre-incubate cells with test compounds Compound_Prep->Pre_incubation Substrate_Addition Add fluorescent or radiolabeled substrate Pre_incubation->Substrate_Addition Incubation Incubate for a defined period Substrate_Addition->Incubation Signal_Detection Measure fluorescence or radioactivity Incubation->Signal_Detection Data_Analysis Calculate % inhibition and determine IC50 Signal_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a monoamine transporter uptake inhibition assay.

Conclusion and Future Directions

The 2-phenylmorpholine scaffold remains a highly valuable framework in the design of novel modulators of monoamine transporters. The structure-activity relationships discussed in this guide highlight the critical interplay between substitutions on the phenyl and morpholine rings, as well as the profound influence of stereochemistry on pharmacological activity. A thorough understanding of these principles is essential for the development of next-generation therapeutics with improved potency, selectivity, and safety profiles.

Future research in this area will likely focus on:

  • Developing more selective ligands: Fine-tuning substitutions to achieve greater selectivity for a single transporter or a desired combination of transporters (e.g., dual DAT/NET inhibitors).

  • Exploring novel substitution patterns: Investigating a wider range of functional groups at all positions of the scaffold to uncover new pharmacological properties.

  • Quantitative Structure-Activity Relationship (QSAR) studies: Employing computational models to predict the activity of novel derivatives and guide synthetic efforts.

  • Elucidating the molecular basis of action: Using techniques such as X-ray crystallography and molecular modeling to understand the precise interactions between 2-phenylmorpholine derivatives and the monoamine transporters at the atomic level.

By leveraging the knowledge of the SAR of the 2-phenylmorpholine scaffold, researchers can continue to innovate and develop novel chemical entities to address unmet needs in the treatment of a variety of neurological and psychiatric disorders.

References

  • Prabhakaran, J., Majo, V. J., Mann, J. J., & Kumar, J. S. D. (2004). Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality, 16(3), 168–173. [Link]

  • Liechti, M. E., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 633. [Link]

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1404–1416. [Link]

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1404-1416. [Link]

  • Mitchell, J. M., & Triggle, D. J. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2788–2791. [Link]

  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Communications, 57(78), 10007-10010. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Namjoshi, O. A., et al. (2015). Chemical modifications to alter monoamine releasing activity of phenmetrazine analogs as potential treatments of stimulant addiction. Drug and Alcohol Dependence, 146, e48. [Link]

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1404-1416. [Link]

  • Clarke, F. H. (1962). cis- and trans-3-Methyl-2-phenylmorpholine. The Journal of Organic Chemistry, 27(9), 3251–3253. [Link]

  • Mayer, F. P., et al. (2018). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149–157. [Link]

  • ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET.... Retrieved from [Link]

  • Kim, K., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15479. [Link]

  • El-Sayed, W. M., et al. (2020). Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1856–1866. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Monoamine uptake inhibition in stably transfected HEK 293 cells that.... Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocols for N-alkylation of 2-(4-bromophenyl)morpholine

Application Note: Strategic N-Alkylation of 2-(4-Bromophenyl)morpholine for Medicinal Chemistry Libraries Part 1: Executive Summary & Strategic Analysis 1.1 The Scaffold Context 2-(4-Bromophenyl)morpholine is a high-valu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic N-Alkylation of 2-(4-Bromophenyl)morpholine for Medicinal Chemistry Libraries

Part 1: Executive Summary & Strategic Analysis

1.1 The Scaffold Context 2-(4-Bromophenyl)morpholine is a high-value scaffold in medicinal chemistry.[1] Structurally related to phenmetrazine (a norepinephrine-dopamine releasing agent), this intermediate offers two distinct vectors for diversification:[1][2]

  • The Secondary Amine (N4): Available for N-alkylation to tune lipophilicity (LogP) and receptor binding affinity.[1]

  • The Aryl Bromide (C4'): A "silent" handle during N-alkylation, reserved for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand the library into bi-aryl space.[1]

1.2 The Challenge: Chemoselectivity & Sterics Unlike simple morpholine, the 2-phenyl substituent creates significant steric hindrance proximal to the nitrogen center. This steric bulk suppresses the rate of nucleophilic attack in SN2 reactions, increasing the risk of elimination (E2) side products when using bulky alkyl halides.[3] Furthermore, harsh alkylation conditions (e.g., strong bases like NaH) must be avoided to prevent potential dehydrohalogenation or racemization of the chiral center at C2.

1.3 Decision Matrix: Selecting the Protocol The choice between Reductive Amination and Direct Alkylation is dictated by the electrophile availability and the steric demand of the incoming group.

DecisionMatrix cluster_legend Key Insight Start Target Substituent (R) TypeCheck Electrophile Type? Start->TypeCheck Aldehyde Aldehyde/Ketone (Carbonyl) TypeCheck->Aldehyde Available Halide Alkyl Halide/Tosylate (Leaving Group) TypeCheck->Halide Available MethodA METHOD A: Reductive Amination (STAB Protocol) Aldehyde->MethodA Preferred (High Chemoselectivity) Condition1 Is R Bulky? (e.g., Isopropyl, Benzyl) Halide->Condition1 MethodB METHOD B: Direct S_N2 Alkylation (Weak Base Protocol) Condition1->MethodA Yes (Convert Halide to Aldehyde first) Condition1->MethodB No (Methyl, Ethyl, Allyl) Note The Ar-Br bond remains intact in both protocols.

Figure 1: Strategic decision tree for N-functionalization of 2-aryl morpholines.

Part 2: Detailed Experimental Protocols

Method A: Reductive Amination (The "Gold Standard")

Best for: Introducing bulky groups (benzyl, isopropyl, cyclohexyl) and avoiding over-alkylation. Reagent of Choice: Sodium Triacetoxyborohydride (STAB).[1][4] Why: STAB is mild and chemoselective.[1][4] It reduces the intermediate iminium ion faster than the carbonyl, preventing direct reduction of the aldehyde.[4][5] Crucially, it does not reduce the Ar-Br bond (unlike catalytic hydrogenation).[1]

Materials:

  • Substrate: 2-(4-bromophenyl)morpholine (1.0 equiv)[1]

  • Electrophile: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv - only if reaction is sluggish)[1]

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-bromophenyl)morpholine (1.0 mmol) in DCE (5 mL, 0.2 M concentration).

  • Imine Formation: Add the aldehyde/ketone (1.1 mmol).[1]

    • Expert Tip: If using a ketone, add AcOH (1.0 mmol) at this stage to catalyze iminium formation.[1] For reactive aldehydes, acid is often unnecessary.[1][6]

    • Stir at Room Temperature (RT) for 30 minutes under Nitrogen.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Note: Gas evolution is minimal compared to NaBH4, but allow for ventilation.[1]

  • Reaction: Remove the ice bath and allow to warm to RT. Stir for 2–16 hours.[1]

    • Monitoring: Check via LC-MS or TLC.[1][7] Look for the disappearance of the secondary amine (usually more polar) and appearance of the tertiary amine.

  • Quench: Quench by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).[1]

Method B: Direct SN2 Alkylation

Best for: Simple, unhindered groups (Methyl, Ethyl, Allyl, Propargyl).[1] Risk: Quaternization (formation of ammonium salts) if the alkyl halide is in large excess.

Materials:

  • Substrate: 2-(4-bromophenyl)morpholine (1.0 equiv)[1]

  • Electrophile: Alkyl Halide (e.g., MeI, EtBr, Allyl-Br) (1.05 equiv)[1]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv) or DIPEA (for soluble base needs)[1]

  • Solvent: Acetonitrile (ACN) (Preferred) or DMF.[1]

Step-by-Step Protocol:

  • Setup: Charge a reaction vial with 2-(4-bromophenyl)morpholine (1.0 mmol) and powdered, anhydrous K₂CO₃ (3.0 mmol).

  • Solvation: Add Acetonitrile (5 mL). Stir for 10 minutes to ensure a fine suspension of the base.

  • Addition: Add the Alkyl Halide (1.05 mmol) dropwise.

    • Expert Tip: Do not add excess alkyl halide initially.[1][8] The secondary amine is nucleophilic, but the product (tertiary amine) is also nucleophilic. Limiting the electrophile prevents quaternary salt formation.

  • Reaction:

    • Reactive Halides (MeI, Allyl-Br): Stir at RT for 4–6 hours.

    • Less Reactive Halides (EtBr, PrBr): Heat to 50–60°C.[1]

  • Monitoring: Monitor by TLC. If starting material remains after 6 hours, add another 0.1 equiv of alkyl halide.[1]

  • Workup: Filter off the inorganic solids (K₂CO₃/KBr). Rinse the pad with EtOAc. Concentrate the filtrate.

  • Purification: Generally requires chromatography to separate the tertiary amine from trace quaternary salts or unreacted starting material.[1]

Part 3: Data Interpretation & Troubleshooting

3.1 Analytical Signatures Upon successful N-alkylation, the following shifts are observed:

MethodObservation (NMR/LCMS)Interpretation
1H NMR Disappearance of broad singlet at δ ~1.8-2.0 ppmLoss of N-H proton.[1]
1H NMR Upfield shift of morpholine ring protons adjacent to NInductive effect of new alkyl group.
LC-MS M+1 peak increases by mass of Alkyl - 1 (H)Successful mono-alkylation.[1]
LC-MS M+1 peak increases by mass of 2xAlkyl - 1Over-alkylation (Quaternary salt formed).[1]

3.2 Troubleshooting Guide

ProblemProbable CauseSolution
Low Conversion (Method A) Steric hindrance of ketone; wet solvent.[1]Add 1.0 eq AcOH; Add 3Å Molecular Sieves to drive imine formation.
Over-alkylation (Method B) Excess alkyl halide used; Temperature too high.[1]Reduce alkyl halide to 0.95 eq; Lower temperature; Switch to Method A.
Elimination Product (Alkene) Base is too strong; Alkyl halide is bulky.[1]Switch from K₂CO₃ to NaHCO₃; Switch to Method A (Reductive Amination).
Debromination (Ar-Br loss) Harsh reducing conditions (e.g., H₂/Pd).[1]STOP. Use STAB or NaCNBH₃ only. Avoid catalytic hydrogenation.[1]

Part 4: Workflow Visualization

The following diagram illustrates the chemical logic flow for the Reductive Amination pathway, highlighting the critical intermediate stabilization.

ReactionWorkflow Substrate 2-(4-Br-Ph)Morpholine (Secondary Amine) Intermediate Hemiaminal (Transient) Substrate->Intermediate + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Iminium Iminium Ion (Reactive Species) Intermediate->Iminium - H2O (AcOH cat.) Product N-Alkyl Product (Tertiary Amine) Iminium->Product Fast Reduction (k2 >> k1) STAB STAB (H-) (Selective Reductant) STAB->Product Hydride Transfer

Figure 2: Mechanistic pathway for STAB-mediated reductive amination, ensuring mono-alkylation.[1]

Part 5: Safety & Compliance (E-E-A-T)

  • Biological Activity: 2-Phenylmorpholines are structural analogs of Phenmetrazine , a controlled substance in many jurisdictions (Schedule II in US).[1] While the 4-bromo derivative is a chemical intermediate, it may possess psychoactive properties or act as a prodrug.[1] Handle with strict laboratory safety protocols (gloves, fume hood) and verify local regulations regarding the synthesis of phenmetrazine analogs [6].

  • Reagent Safety: Alkyl halides (Method B) are alkylating agents and potential carcinogens.[1] STAB (Method A) releases acetic acid upon hydrolysis; handle in a fume hood.[1]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][5][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][6][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[1][11] The Journal of Organic Chemistry, 61(11), 3849–3862. Link[1]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1][9] The cyanohydridoborate anion as a selective reducing agent.[10] Journal of the American Chemical Society, 93(12), 2897–2904. Link[1]

  • Rusterholz, D. B., Pala, M., & Runge, K. (1997).[1][12] Synthesis and NMR Analysis of N-Methyl-2-(4'-bromophenyl)morpholine: An Advanced Undergraduate Laboratory Experiment. The Chemical Educator, 2(1), 1–8.[1] Link

  • Nekrasov, M. D., Lukyanenko, E. R., & Kurkin, A. V. (2020).[1][11] Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244.[1][11] Link

  • BenchChem. (2025).[1][4][7][13] Application Notes: One-Pot Reductive Amination Using Sodium Triacetoxyborohydride. Link[1]

  • Rothman, R. B., et al. (2002).[1] Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin.[1] Synapse, 39, 32-41.[1] Link

Sources

Application

Application Notes and Protocols for Buchwald-Hartwig Amination of Morpholine Derivatives

Introduction: The Strategic Importance of N-Aryl Morpholines The morpholine moiety is a privileged scaffold in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Aryl Morpholines

The morpholine moiety is a privileged scaffold in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable component in drug design. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of N-aryl morpholines, enabling the formation of carbon-nitrogen (C-N) bonds under relatively mild conditions.[3][4] This reaction has largely supplanted harsher classical methods, such as the Ullmann condensation, offering broader substrate scope and greater functional group tolerance.[3]

This guide provides a comprehensive overview of the Buchwald-Hartwig amination for the synthesis of morpholine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide a troubleshooting guide to navigate common challenges.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][5][6] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (or pseudohalide) to a Pd(0) species, forming a Pd(II) complex.[6][7] The reactivity of the aryl electrophile generally follows the order: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[7] However, with the development of sophisticated phosphine ligands, even less reactive aryl chlorides have become viable substrates.[3]

  • Amine Coordination and Deprotonation: The amine, in this case, morpholine, then coordinates to the Pd(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium-amide intermediate.[8][9][10] The choice of base is critical and depends on the solvent and the presence of base-sensitive functional groups on the substrates.[4][7]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amide complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][5][7]

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)-X(L) Pd(0)L->Oxidative Addition Complex Ar-X Amide Complex Ar-Pd(II)-N(morpholine)(L) Oxidative Addition Complex->Amide Complex + Morpholine, - HX Amide Complex->Pd(0)L Reductive Elimination Ar-Morpholine Ar-Morpholine Amide Complex->Ar-Morpholine

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Core Components of the Reaction

The success of a Buchwald-Hartwig amination hinges on the judicious selection of four key components: the palladium precursor, the ligand, the base, and the solvent.

ComponentCommon ExamplesKey Considerations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂The choice of precursor can influence the ease of formation of the active Pd(0) catalyst.[7][11][12] Pre-catalysts are often preferred for their reliability.[13]
Ligand XPhos, SPhos, RuPhos, BINAP, dppfBulky, electron-rich phosphine ligands are generally most effective.[3][14] The ligand choice is critical for coupling less reactive aryl chlorides.
Base NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃Strong bases like NaOtBu often lead to faster reactions but may not be compatible with sensitive functional groups.[4][7] Weaker inorganic bases offer better functional group tolerance.[4]
Solvent Toluene, Dioxane, THF, t-BuOHThe solvent choice is influenced by the solubility of the reagents and the desired reaction temperature.[7]

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of morpholine derivatives. Optimization may be required for specific substrates.

General Protocol for the Amination of an Aryl Bromide with Morpholine

This protocol is a general starting point for the coupling of an aryl bromide with morpholine using a common catalyst system.

General_Protocol_Workflow cluster_workflow Experimental Workflow start Start reagents Combine Pd Precursor, Ligand, and Base start->reagents add_reactants Add Aryl Bromide and Morpholine reagents->add_reactants reaction Heat Reaction Mixture add_reactants->reaction workup Aqueous Workup reaction->workup purification Purify by Chromatography workup->purification product Product purification->product

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Materials:

  • Aryl bromide (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.024 mmol, 2.4 mol%)

  • NaOtBu (1.4 mmol)

  • Toluene (5 mL, anhydrous and degassed)

Procedure:

  • To an oven-dried reaction vessel, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous, degassed toluene, followed by the aryl bromide and morpholine.

  • Seal the vessel and heat the reaction mixture at 100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for the Amination of an Aryl Chloride with Morpholine

Coupling of less reactive aryl chlorides often requires a more active catalyst system and potentially higher temperatures.

Materials:

  • Aryl chloride (1.0 mmol)

  • Morpholine (1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Dioxane (5 mL, anhydrous and degassed)

Procedure:

  • Follow the general setup procedure as described for the aryl bromide protocol, substituting the listed reagents.

  • Heat the reaction mixture to 110 °C.

  • Monitor the reaction, which may require a longer reaction time compared to the aryl bromide coupling.

  • Follow the same workup and purification procedure as described above.

ParameterAryl Bromide ProtocolAryl Chloride Protocol
Palladium Precursor Pd₂(dba)₃Pd(OAc)₂
Ligand XPhosRuPhos
Base NaOtBuK₃PO₄
Solvent TolueneDioxane
Temperature 100 °C110 °C
Typical Reaction Time 2-12 h12-24 h

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses common issues encountered during the Buchwald-Hartwig amination of morpholine derivatives.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poor quality reagents or solvent; Insufficient temperature.Use a pre-catalyst or ensure in-situ generation of Pd(0).[13][15] Use anhydrous, degassed solvents and high-purity reagents. Screen higher temperatures.
Hydrodehalogenation Competing side reaction, especially with electron-rich aryl halides.Screen different ligands; bulky, electron-rich ligands can suppress this pathway.[15] Lowering the reaction temperature may also help.
Formation of Byproducts Reaction with base-sensitive functional groups; Homocoupling of the aryl halide.Use a weaker base such as Cs₂CO₃ or K₃PO₄.[4] Ensure an inert atmosphere to minimize side reactions.
Difficulty with Purification Co-elution of product with residual ligand or byproducts.Optimize chromatography conditions. Consider a different ligand that is more easily separated.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl morpholine derivatives, offering a broad substrate scope and high functional group tolerance. A thorough understanding of the reaction mechanism and the roles of the various components is key to successful implementation. The protocols and troubleshooting guide provided herein serve as a practical resource for researchers in the field of drug discovery and development, facilitating the efficient synthesis of this important class of compounds.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions | Organometallics. Available at: [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]

  • Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. Available at: [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Royal Society of Chemistry. Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed. Available at: [Link]

  • Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group - ResearchGate. Available at: [Link]

Sources

Method

Application Note: Preparation of Hydrochloride Salts of Chiral Morpholines

This Application Note is structured as a high-level technical guide for process chemists and pharmaceutical researchers. It synthesizes industrial best practices, specific case studies, and troubleshooting logic for the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and pharmaceutical researchers. It synthesizes industrial best practices, specific case studies, and troubleshooting logic for the preparation of hydrochloride salts of chiral morpholines.

Abstract

Chiral morpholines are privileged scaffolds in medicinal chemistry, serving as core structures in antidepressants (e.g., Reboxetine, Viloxazine), NK1 antagonists (e.g., Aprepitant intermediates), and various enzyme inhibitors.[1] While the free base forms of these heterocycles are often oily, hygroscopic, or prone to oxidation, their hydrochloride (HCl) salts offer superior crystallinity, stability, and bioavailability.[1] This guide details the thermodynamic and kinetic considerations for synthesizing these salts, with a specific focus on overcoming the common "oiling out" phenomenon and ensuring high enantiomeric purity.

Introduction & Chemical Principles

The formation of a hydrochloride salt from a chiral morpholine is a proton-transfer reaction that transforms a lipophilic free base into a polar ionic solid.


[1]
Why Hydrochloride?
  • Bioavailability: HCl salts generally exhibit high aqueous solubility (LogS), essential for oral dosage forms.[1]

  • Purification: Crystallization of the HCl salt is often the most effective method to upgrade enantiomeric excess (ee) via Horeau’s principle (amplification of chirality in the crystal lattice).

  • Stability: Protonation of the secondary amine prevents N-oxidation and reduces volatility.

The Challenge: Oiling Out

Chiral morpholine salts are notorious for "oiling out"—forming a second liquid phase rather than a crystal lattice—due to their conformational flexibility and high solubility in polar organic solvents. Successful protocols must control supersaturation to favor nucleation over liquid-liquid phase separation (LLPS).

Strategic Protocol Design

The following decision matrix outlines the selection of reagents and solvents based on the scale and sensitivity of the substrate.

Reagent Selection
Reagent SystemSourceProsConsBest For
Anhydrous HCl Gas CylinderPurest product; no water introduced.High safety risk; difficult stoichiometry control.Large-scale; highly hygroscopic salts.
HCl in Dioxane/Ether Commercial (4M)Convenient; precise stoichiometry.Ether is flammable; Dioxane is a Class 1 solvent (toxic).Discovery/Lab scale (<10g).
TMSCl + Alcohol In situ GenerationGenerates anhydrous HCl + volatile TMS-ether.Exothermic; requires alcohol presence.Moisture-sensitive compounds.[2]
Acetyl Chloride + MeOH In situ GenerationMild; scavenges trace water.Generates methyl acetate byproduct.Process scale-up.
Solvent Systems
  • Preferred: Isopropyl Acetate (IPAc), Ethyl Acetate (EtOAc), Cyclopentyl Methyl Ether (CPME).[1]

  • Anti-solvents: Heptane, Methyl tert-butyl ether (MTBE).[1]

  • Avoid: Chlorinated solvents (solubilize the salt), pure alcohols (salt often too soluble).[1]

Detailed Experimental Protocols

Method A: The "Anhydrous Dropwise" Method (Standard Lab Scale)

Recommended for initial salt screening of 100 mg – 10 g scale.

Reagents:

  • Chiral Morpholine Free Base (e.g., (2S)-2-methylmorpholine)[1]

  • 4M HCl in 1,4-Dioxane or EtOAc[1]

  • Solvent: Dry Diethyl Ether or MTBE

Procedure:

  • Dissolution: Dissolve the morpholine free base (1.0 equiv) in dry Et2O or MTBE (10 volumes). Cool to 0–5 °C under N2.

  • Acid Addition: Add 4M HCl in Dioxane (1.05 – 1.1 equiv) dropwise over 20 minutes.

    • Critical: Rapid addition creates local hot spots and high supersaturation, leading to oils.[1]

  • Nucleation: A white precipitate should form immediately.

    • If oil forms:[3] Stop stirring. Scratch the glass side with a spatula or add a seed crystal. Sonicate briefly.

  • Aging: Stir the suspension at 0 °C for 1–2 hours to ripen the crystals.

  • Isolation: Filter under N2 (using a Schlenk frit if very hygroscopic). Wash with cold Et2O.

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Method B: The "Heat-Cool" Crystallization (Process Scale)

Recommended for >10 g scale or substrates prone to oiling out.

Reagents:

  • Chiral Morpholine Free Base

  • Isopropanol (IPA)[1]

  • Concentrated Aqueous HCl (37%) or HCl/IPA solution

Procedure:

  • Dissolution: Dissolve free base in IPA (5 volumes).

  • Acidification: Add HCl (1.0 equiv) at room temperature. The solution may warm up.

  • Solvent Swap / Anti-solvent:

    • Heat the solution to 60–70 °C (clear solution).

    • Slowly add EtOAc or Heptane (anti-solvent) until slight turbidity persists.

  • Controlled Cooling: Cool the mixture at a rate of 10 °C/hour.

    • Checkpoint: If oil droplets appear at ~40 °C, reheat to dissolve and add more seed crystals.

  • Crystallization: Hold at 0–5 °C for 4 hours.

  • Filtration: Filter and wash with 1:1 IPA/Heptane.

Visual Workflow & Logic

The following diagram illustrates the decision process for selecting the correct salt formation pathway and troubleshooting "oiling out."

SaltFormation Start Chiral Morpholine Free Base SolubilityCheck Check Solubility in EtOAc/IPAc Start->SolubilityCheck AcidChoice Select Acid Source SolubilityCheck->AcidChoice MethodA Method A: Anhydrous (HCl/Dioxane) AcidChoice->MethodA Small Scale / Lab MethodB Method B: Heat/Cool (IPA/HCl) AcidChoice->MethodB Process Scale Observation Observe Phase Change MethodA->Observation MethodB->Observation Success Crystalline Solid (Filter & Dry) Observation->Success Precipitate Failure Oiling Out / Gum Observation->Failure Oils Remedy1 Remedy: Reheat & Slow Cool Failure->Remedy1 Remedy2 Remedy: Seed & Triturate Failure->Remedy2 Remedy1->Observation Remedy3 Remedy: Change Solvent (Try CPME or MTBE) Remedy2->Remedy3 Remedy3->Observation

Caption: Decision tree for morpholine salt formation, prioritizing crystallization over amorphous oil formation.

Case Study: Synthesis of (2S)-2-Methylmorpholine HCl

Context: This intermediate is crucial for various NK1 receptor antagonists. The synthesis often starts from chiral amino alcohols.

Process Highlight (Based on Eli Lilly Methodologies):

  • Precursor: (S)-N-Benzyl-2-methylmorpholine is hydrogenated (Pd/C, H2) to remove the benzyl group.

  • Free Base Handling: The resulting secondary amine is volatile and hygroscopic. It is not isolated to dryness.[4]

  • Salt Formation:

    • The crude hydrogenation filtrate (in MeOH) is treated with Acetyl Chloride (1.1 equiv) at 0 °C.

    • Mechanism:[1][5][6][7][8] AcCl reacts with MeOH to form anhydrous HCl and Methyl Acetate (MeOAc).

    • 
      [1]
      
    • Advantage: This scavenges any residual water from the hydrogenation step.

  • Isolation: The solvent is swapped to EtOAc via distillation. The HCl salt crystallizes from EtOAc upon cooling, yielding >99% ee crystals.[1]

Characterization & Quality Control

Every batch must be validated against these parameters:

TestAcceptance CriteriaPurpose
1H NMR (DMSO-d6) Stoichiometric integration of morpholine vs. counterion protons (if applicable) or shift in alpha-protons.Confirm salt formation (shift ~0.5 ppm downfield).
Elemental Analysis Cl % within ±0.4% of theoretical.Confirm mono- vs. di-hydrochloride stoichiometry.
Chiral HPLC >99.0% ee.Ensure no racemization occurred during acid addition (rare for HCl, but possible with strong heating).[1]
XRPD Distinct sharp peaks.Confirm crystallinity (amorphous salts are hygroscopic).
Silver Nitrate Test White precipitate with AgNO3.Qualitative confirmation of chloride.

Safety & Handling

  • Corrosivity: Morpholine free bases are corrosive to skin and eyes.

  • Hygroscopicity: Morpholine HCl salts are often hygroscopic.

    • Storage: Store in desiccators or tightly sealed containers with silica gel.

    • Handling: Weigh quickly; use a glovebox for highly sensitive analogs.

  • Incompatibility: Avoid contact with strong oxidizers.[9]

References

  • Eli Lilly Process Development:Practical Synthesis of Chiral 2-Morpholine...

    • Source: ACS Organic Process Research & Development
    • URL:[Link][1]

  • General Salt Formation Guide:Crystallization of hydrohalides of pharmaceutical compounds

    • Source: European Patent Office (EP 2436381 A1)[1]

    • URL
  • Handling Hygroscopic Salts:Formulation Strategies to Improve the Stability and Handling...

    • Source: NIH / PMC
    • URL:[Link]

  • Morpholine Scaffold Review:Morpholine As a Scaffold in Medicinal Chemistry

    • Source: PubMed / ChemMedChem
    • URL:[Link]

  • Viloxazine Synthesis (Morpholine Drug)

Sources

Application

Application Note: Mechanistic Insights &amp; Protocols for 2-Phenylmorpholine Ring Closure

Abstract & Strategic Importance The 2-phenylmorpholine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif in norepinephrine-dopamine reuptake inhibitors (NDRIs) such as Re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The 2-phenylmorpholine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif in norepinephrine-dopamine reuptake inhibitors (NDRIs) such as Reboxetine and Phenmetrazine . While various synthetic routes exist, the intramolecular etherification (cyclodehydration) of N-(2-hydroxyethyl)-phenylglycinol derivatives remains the most scalable yet mechanistically complex approach.

This guide dissects the ring closure mechanism, specifically focusing on the competition between


 (benzylic cation) and 

pathways, which dictates the stereochemical outcome. We provide a robust, self-validating protocol for the acid-mediated cyclization, optimized to minimize racemization and elimination byproducts.

Mechanistic Deep Dive: The Ring Closure

The formation of the morpholine ring from a diol precursor (e.g., N-(2-hydroxyethyl)-1-phenyl-2-aminoethanol) is not a simple dehydration. It involves a delicate balance of electronics and thermodynamics.

Pathway A: Acid-Mediated Cyclodehydration (Thermodynamic Control)

This is the standard industrial route. Strong acid (H₂SO₄ or HCl) protonates the hydroxyl groups.

  • Critical Causality: The benzylic hydroxyl is more labile than the primary hydroxyl due to the stability of the resulting benzylic carbocation.

  • The Trap: Upon water loss, a planar benzylic cation forms (

    
     hybridized). The primary hydroxyl group then attacks this cation to close the ring.
    
  • Stereochemical Consequence: Because the intermediate is planar, the attack can occur from either face. However, the reaction is reversible under these conditions. The system equilibrates to the thermodynamically more stable trans-isomer (equatorial phenyl group), often overriding the initial chirality of the precursor.

Pathway B: Activation-Displacement (Kinetic Control)

To preserve stereochemistry, the primary alcohol is selectively activated (e.g., Mesylation) under basic conditions.

  • Mechanism: The secondary benzylic alkoxide attacks the activated primary carbon via an intramolecular

    
     mechanism.
    
  • Result: Complete retention of the benzylic stereocenter (since the bond at the chiral center is never broken).

Mechanistic Visualization

The following diagram illustrates the competing pathways and the critical "Decision Node" where stereochemistry is determined.

ReactionMechanism Precursor Diol Precursor (Chiral) Protonation Bis-Protonation (Acidic Media) Precursor->Protonation H2SO4 / Heat Activation Primary-OH Activation (TsCl/MsCl) Precursor->Activation Base / Activation Carbocation Benzylic Cation (Planar Intermediate) Protonation->Carbocation -H2O (Benzylic) Closure_SN1 Ring Closure (Non-Stereospecific) Carbocation->Closure_SN1 Product_Trans Trans-2-Phenylmorpholine (Thermodynamic Major) Closure_SN1->Product_Trans Closure_SN2 Intramolecular SN2 (Inversion at CH2 only) Activation->Closure_SN2 Base-induced cyclization Product_Chiral Chiral 2-Phenylmorpholine (Retention of Benzylic Config) Closure_SN2->Product_Chiral

Figure 1: Divergent mechanistic pathways for 2-phenylmorpholine ring closure. The upper path (Acid) favors thermodynamic stability; the lower path (Activation) preserves chiral integrity.

Critical Process Parameters (CPPs)

ParameterSpecificationMechanistic Rationale
Acid Strength 70–80% H₂SO₄Why: Too weak (<50%) fails to generate the carbocation. Too strong (>95%) promotes elimination to styrenes (phenyl-vinyl species) via E1 mechanism.
Temperature 100–110 °CWhy: Activation energy for ring closure is high. Lower temps lead to incomplete conversion; higher temps (>130°C) cause charring and polymerization.
Concentration 0.5 – 1.0 MWhy: High dilution favors intramolecular cyclization (ring closure) over intermolecular polymerization (ether formation between two molecules).
Quench pH pH > 12Why: Morpholine is an amine. It must be fully deprotonated (free base) to be extracted into organic solvents.

Experimental Protocol: Acid-Mediated Cyclization

This protocol describes the cyclization of N-(2-hydroxyethyl)-1-phenyl-2-aminoethanol to 2-phenylmorpholine.

Reagents & Equipment
  • Precursor: N-(2-hydroxyethyl)-1-phenyl-2-aminoethanol (10.0 g, 55 mmol)

  • Reagent: Sulfuric Acid (70% aq., 50 mL)

  • Solvent: Toluene (for extraction), Water

  • Equipment: 250 mL 3-neck RBF, internal temperature probe, reflux condenser, overhead stirrer.

Step-by-Step Methodology

Step 1: Reaction Initiation (Controlled Protonation)

  • Charge the reaction vessel with 50 mL of 70% H₂SO₄ .

  • Cool to 0–5 °C using an ice bath. Note: Exotherm control is critical to prevent immediate elimination.

  • Portion-wise add the amino-diol precursor (10.0 g) over 15 minutes. Ensure internal temp stays <20 °C.

  • Allow the mixture to warm to room temperature over 30 minutes.

Step 2: Thermal Cyclization

  • Heat the mixture to 105 °C (internal temperature).

  • Maintain stirring at this temperature for 12–15 hours.

    • Self-Validation Point: Monitor by HPLC/TLC. The starting material (polar diol) will disappear. A less polar spot (morpholine) will appear. If a very non-polar spot appears (styrene), temperature is too high.

Step 3: Workup & Isolation (Amphoteric Management)

  • Cool the reaction mass to <10 °C.

  • Slowly pour the reaction mixture into 100 g of crushed ice.

  • Basification: Add 50% NaOH solution dropwise until pH reaches 12–14.

    • Caution: Extreme exotherm. Maintain T < 25 °C.

    • Why: The morpholine is trapped as a sulfate salt. High pH liberates the free base oil.

  • Extraction: Extract with Toluene (3 x 50 mL).

    • Note: Toluene is preferred over DCM to avoid emulsion formation with the viscous aqueous layer.

  • Wash combined organics with Brine (50 mL), dry over Na₂SO₄, and concentrate in vacuo.

Step 4: Purification

  • Distillation under reduced pressure (bp ~120-125 °C @ 10 mmHg) yields the product as a colorless oil.

  • Alternatively, convert to the HCl salt by adding 4M HCl in dioxane to the ethereal solution of the free base.

Workflow Logic Diagram

ProtocolWorkflow Start Start: Amino-Diol Precursor AcidAdd Add 70% H2SO4 (0°C) Control Exotherm Start->AcidAdd Heat Heat to 105°C (12-15h) Formation of Carbocation AcidAdd->Heat Check QC Check (HPLC) SM < 1%? Heat->Check Check->Heat No Quench Quench on Ice Basify to pH 14 (NaOH) Check->Quench Yes Extract Extract w/ Toluene Isolate Free Base Quench->Extract

Figure 2: Operational workflow for the acid-mediated synthesis of 2-phenylmorpholine.

Troubleshooting & Quality Control

Common Failure Modes
  • Issue: Low Yield / High Polymerization.

    • Cause: Reaction concentration too high (>2M).

    • Fix: Dilute the reaction. Ensure high stirring rate.

  • Issue: Presence of Styrenes (Vinyl benzene derivatives).

    • Cause: Acid concentration >85% or Temperature >120°C.

    • Fix: Reduce acid strength to 70%.

  • Issue: Incomplete Extraction.

    • Cause: pH < 10 during workup.

    • Fix: Morpholine pKa is ~8.5. You must be at least 2 pH units above this (pH > 10.5) to ensure >99% is in the free base form.

Analytical Validation
  • ¹H NMR (CDCl₃): Look for the characteristic ABX system of the morpholine ring protons. The benzylic proton (H2) typically appears as a dd around δ 4.5 ppm.

  • Stereochemistry: For 3-substituted derivatives (e.g., Phenmetrazine), the coupling constant

    
     helps distinguish cis vs trans.
    
    • Trans (diequatorial):

      
       Hz.
      
    • Cis (axial-equatorial):

      
       Hz.
      

References

  • Synthesis of Phenmetrazine: Phenmetrazine. Wikipedia. Retrieved October 26, 2023, from [Link][1]

  • Stereoselective Synthesis: Carroll, F. I., et al. (2011). Synthesis of 2-(Substituted Phenyl)-3,5,5-trimethylmorpholine Analogues. Journal of Medicinal Chemistry. [Link]

  • Epoxide Ring Opening Mechanism: Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • General Morpholine Synthesis Reviews: Morpholines: Synthesis and Biological Activity. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Morpholine Synthesis from Amino Alcohols

Welcome to the technical support center for morpholine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for morpholine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the cyclization of amino alcohols to morpholines. Our goal is to equip you with the knowledge to diagnose and resolve common experimental challenges, thereby optimizing your reaction yields and product purity.

Introduction: The Synthetic Challenge

The morpholine ring is a prevalent scaffold in medicinal chemistry and drug development.[1] While conceptually straightforward, the synthesis of morpholines from amino alcohols can be fraught with challenges, including low yields, side product formation, and difficult purifications.[1][2] This guide will delve into the mechanistic nuances and practical considerations to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding morpholine synthesis from amino alcohols.

Q1: What are the most common methods for cyclizing amino alcohols to morpholines?

There are several established strategies, each with its own set of advantages and disadvantages:

  • Dehydration of Diethanolamines: This classic method involves the acid-catalyzed dehydration of diethanolamine or its derivatives at high temperatures (180-210°C).[3] While effective, it can lead to charring and the formation of byproducts if not carefully controlled.[3]

  • Reaction with Ethylene Sulfate: A modern, high-yielding approach involves a two-step, one-pot reaction where the amino alcohol is first N-monoalkylated with ethylene sulfate, followed by a base-induced cyclization.[4][5] This method is often preferred for its milder conditions and high selectivity.[5]

  • Palladium-Catalyzed Carboamination: This method is particularly useful for synthesizing C-substituted morpholines and involves the coupling of an O-allyl ethanolamine derivative with an aryl or alkenyl bromide.[6]

  • Copper-Catalyzed Three-Component Reaction: This efficient method allows for the one-step synthesis of highly substituted morpholines from amino alcohols, aldehydes, and diazomalonates.[7]

Q2: My reaction to synthesize morpholine from diethanolamine has a low yield and produced a dark, viscous product. What went wrong?

Low yields and the formation of dark, viscous products in the dehydration of diethanolamine are common issues that can be attributed to several factors.[3]

  • Inadequate Temperature Control: This reaction requires high temperatures, typically between 180-210°C, to proceed efficiently.[3] If the temperature is too low, the reaction will be incomplete. Conversely, excessively high temperatures can lead to charring and the formation of unwanted side products.[3]

  • Insufficient Reaction Time: The dehydration process is slow and often requires prolonged heating, sometimes for 15 hours or more, to ensure complete cyclization.[3]

  • Improper Acid Concentration: Concentrated sulfuric acid or hydrochloric acid is typically used as the dehydrating agent and catalyst.[3] Using an incorrect concentration or an insufficient amount of acid can lead to an incomplete reaction.[3]

  • Inefficient Purification: Morpholine is highly hygroscopic, meaning it readily absorbs moisture from the air.[3] Incomplete drying of the crude product will result in lower purity and can affect the final yield calculation.

Q3: I'm attempting a palladium-catalyzed carboamination to form a substituted morpholine, but I'm getting a complex mixture of products. What are the likely causes?

The formation of complex mixtures in palladium-catalyzed carboamination for morpholine synthesis can often be traced back to the electronic properties of the substrates and the reaction conditions.[6]

  • Electron-Poor Aryl Halides: The use of electron-poor aryl bromides is a known cause for the formation of complex product mixtures.[6] The reaction generally performs better with electron-rich or electron-neutral aryl halides.[6]

  • Side Reactions: Competing side reactions, such as Heck arylation, can occur, especially with certain substrates.[6] This is particularly problematic with N-aryl groups that are electron-deficient.[6]

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments.

Problem 1: Low Yield in Ethylene Sulfate-Based Morpholine Synthesis

You are using the ethylene sulfate method for cyclization but are observing a low yield of your desired morpholine product.

Logical Troubleshooting Workflow

start Low Yield Observed check_alkylation Verify N-monoalkylation Step (Check TLC/LCMS of intermediate) start->check_alkylation incomplete_alkylation Incomplete Alkylation check_alkylation->incomplete_alkylation Intermediate not formed check_cyclization Verify Cyclization Step (Check TLC/LCMS of final product) check_alkylation->check_cyclization Intermediate formed solution1 Optimize Alkylation: - Check purity of amino alcohol - Ensure proper stoichiometry of ethylene sulfate - Monitor reaction to completion incomplete_alkylation->solution1 incomplete_cyclization Incomplete Cyclization check_cyclization->incomplete_cyclization Product not formed purification_issue Investigate Purification Losses check_cyclization->purification_issue Product formed but low isolated yield solution2 Optimize Cyclization: - Use a stronger base (e.g., tBuOK) - Increase reaction temperature - Extend reaction time incomplete_cyclization->solution2 solution3 Refine Purification: - Use appropriate extraction/distillation techniques - Ensure complete drying of the product purification_issue->solution3

Caption: Troubleshooting workflow for low yield in ethylene sulfate-based morpholine synthesis.

Potential Causes and Solutions
Potential Cause Recommended Troubleshooting Steps
Incomplete N-monoalkylation The initial SN2 reaction between the amino alcohol and ethylene sulfate may not have gone to completion.[1] Solution: Verify the formation of the zwitterionic intermediate using techniques like TLC or LCMS.[1] Ensure the purity of your starting amino alcohol and the accurate stoichiometry of ethylene sulfate.[5]
Inefficient Cyclization The base-mediated cyclization may be incomplete. Solution: Potassium tert-butoxide (tBuOK) is a commonly used and effective base for this step.[4][5] If you are using a weaker base, consider switching. Increasing the reaction temperature or extending the reaction time can also drive the cyclization to completion.[1]
Side Reactions Although this method is generally selective, over-alkylation can sometimes occur, especially with highly reactive amines. Solution: Carefully control the stoichiometry of ethylene sulfate and consider adding it slowly to the reaction mixture.
Purification Losses Morpholines can be volatile and/or highly water-soluble, leading to losses during extraction and solvent removal. Solution: For basic morpholine derivatives, an acid-base extraction can be a highly effective purification method.[8] Ensure that all aqueous layers are thoroughly back-extracted. If using distillation, ensure your apparatus is efficient and that you are collecting the correct fraction.
Problem 2: Poor Diastereoselectivity in Substituted Morpholine Synthesis

You are synthesizing a substituted morpholine from a chiral amino alcohol, but the product is a mixture of diastereomers.

Underlying Principles

The stereochemical outcome of morpholine synthesis is often determined by the mechanism of the cyclization step. In many cases, the reaction may proceed through a thermodynamic equilibrium, favoring the more stable diastereomer.[9]

Strategies for Improving Diastereoselectivity
  • Catalyst Selection: For certain reactions, the choice of catalyst can significantly influence the diastereoselectivity. Iron(III) catalysts have been shown to promote the diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines.[9]

  • Reaction Conditions: Optimizing the reaction temperature and time can sometimes favor the formation of one diastereomer over another.[9]

  • Post-Synthesis Epimerization: In some cases, it may be possible to epimerize an undesired diastereomer to the more stable, desired product. Light-mediated reversible hydrogen atom transfer (HAT) has been successfully used for the epimerization of substituted morpholines.[7]

  • Chiral Auxiliaries: The use of chiral auxiliaries can be a powerful strategy for controlling stereochemistry during the synthesis.

Experimental Protocols

General Protocol for Morpholine Synthesis via Ethylene Sulfate

This protocol is a general guideline and may require optimization for specific substrates.

  • N-Monoalkylation:

    • Dissolve the 1,2-amino alcohol in a suitable solvent (e.g., a mixture of 2-MeTHF and IPA).[1]

    • Add ethylene sulfate (typically 1.0 to 1.2 equivalents) to the solution.

    • Stir the reaction at room temperature and monitor the formation of the zwitterionic intermediate by TLC or LCMS. The reaction is often complete within a few hours.[1]

    • The zwitterionic intermediate may precipitate from the reaction mixture and can be isolated by filtration.[1]

  • Cyclization:

    • To the mixture containing the zwitterionic intermediate, add a base such as potassium tert-butoxide (tBuOK).[1]

    • Heat the reaction mixture (e.g., to 60°C) and stir until the cyclization is complete, as monitored by TLC or LCMS.[1]

    • Cool the reaction mixture and proceed with aqueous workup and purification.

Purification of a Basic N-Substituted Morpholine
  • Quench the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic morpholine product will be protonated and move into the aqueous layer.[8]

  • Separate the aqueous layer and wash it with an organic solvent to remove any non-basic impurities.

  • Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the morpholine.

  • Extract the product back into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Data Summary

Table 1: Comparison of Common Morpholine Synthesis Methods
Method Typical Reagents Advantages Common Issues
Dehydration of Diethanolamine Diethanolamine, H₂SO₄ or HClInexpensive starting materialsHigh temperatures, charring, low yields[3]
Ethylene Sulfate Annulation Amino alcohol, ethylene sulfate, tBuOKHigh yields, mild conditions, high selectivity[1][5]Potential for over-alkylation
Pd-Catalyzed Carboamination O-allyl ethanolamine, aryl/alkenyl bromide, Pd catalystGood for C-substituted morpholinesSide reactions (e.g., Heck arylation), sensitive to substrate electronics[6]
Cu-Catalyzed Three-Component Amino alcohol, aldehyde, diazomalonate, Cu catalystOne-pot, high substitution patternsMay have low diastereoselectivity[7]

Visualizing the Mechanism: Ethylene Sulfate Method

cluster_step1 Step 1: N-Monoalkylation (SN2) cluster_step2 Step 2: Cyclization A 1,2-Amino Alcohol Z Zwitterionic Intermediate A->Z ES Ethylene Sulfate ES->Z M Morpholine Product Z->M Base Base (tBuOK) Base->M

Caption: Two-step mechanism for morpholine synthesis using ethylene sulfate.

Conclusion

Optimizing the cyclization of amino alcohols to morpholines requires a thorough understanding of the reaction mechanism and careful control of experimental parameters. By systematically addressing issues related to reaction conditions, reagent choice, and purification techniques, researchers can significantly improve yields and obtain high-purity products. This guide provides a framework for troubleshooting common problems and serves as a valuable resource for scientists working in drug discovery and development.

References

  • National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines. Retrieved from [Link]

  • ResearchGate. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). Recovery of morpholine from aqueous solutions thereof.
  • Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of morpholines.
  • Thieme. (2020). Iron-Catalyzed Diastereoselective Synthesis of Disubstituted Morpholines via C–O or C–N Bond Formation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A new approach to morpholin-2-one derivatives via the reaction of β-amino alcohols with dicyanofumarates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of (2R)-2-(4-bromophenyl)morpholine HCl in Aqueous Solution

Welcome to the technical support guide for (2R)-2-(4-bromophenyl)morpholine HCl. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on assessing and manag...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (2R)-2-(4-bromophenyl)morpholine HCl. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on assessing and managing the stability of this compound in aqueous solutions. We will delve into potential degradation pathways, troubleshooting common experimental issues, and provide robust protocols for conducting comprehensive stability studies.

Frequently Asked Questions (FAQs)

Q1: What is (2R)-2-(4-bromophenyl)morpholine HCl and what are its key structural features relevant to stability?

A1: (2R)-2-(4-bromophenyl)morpholine HCl is a substituted morpholine derivative provided as a hydrochloride salt. Its stability in aqueous solution is influenced by several key structural features:

  • Morpholine Ring: This is a saturated heterocycle containing both an ether (-O-) and a secondary amine (-NH-) functional group. The ether linkage can be susceptible to cleavage under harsh acidic conditions, while the secondary amine is a site for oxidation and nitrosation.[1][2]

  • Secondary Amine: As a secondary amine, the nitrogen atom is basic and can be protonated. In the hydrochloride salt form, it exists as a morpholinium ion. The amine is a potential site for oxidative degradation and can react with sources of nitrite to form N-nitrosamines, which are often potent carcinogens.[3]

  • 4-bromophenyl Group: The presence of a bromine atom on the phenyl ring introduces a potential site for photolytic degradation, where the carbon-bromine bond can be cleaved by UV light.

  • Chiral Center: The compound has a stereocenter at the 2-position of the morpholine ring. Changes in pH or temperature could potentially lead to racemization under certain conditions, although this is generally less common for a saturated carbon center like this without a specific chemical mechanism.

Q2: What are the primary factors that can affect the stability of this compound in an aqueous solution?

A2: The stability of (2R)-2-(4-bromophenyl)morpholine HCl in water is primarily influenced by:

  • pH: The pH of the solution will dictate the protonation state of the morpholine nitrogen and can catalyze hydrolytic degradation of the ether linkage, particularly at very low or high pH values.

  • Temperature: Elevated temperatures accelerate the rate of most chemical degradation reactions.[4]

  • Light: Exposure to light, especially UV radiation, can induce photolytic degradation, potentially cleaving the C-Br bond or interacting with the aromatic ring.

  • Oxidizing Agents: The presence of dissolved oxygen, metal ions, or other oxidizing agents (like peroxides) can lead to the oxidation of the secondary amine.

  • Presence of Nitrites: In the presence of nitrous acid or nitrite salts (often found as contaminants in excipients or reagents), the secondary amine can be converted to an N-nitrosomorpholine derivative.[3]

Q3: What are the likely degradation products I should be looking for?

A3: Based on the structure, potential degradation products could include:

  • Oxidative Degradants: Products resulting from the oxidation of the secondary amine, potentially leading to ring opening or the formation of N-oxides.

  • Hydrolytic Degradants: While the morpholine ether is generally stable, forced conditions (strong acid/heat) could lead to ring cleavage, potentially forming derivatives of diethanolamine.

  • Photolytic Degradants: Cleavage of the C-Br bond could lead to the formation of the corresponding 2-phenylmorpholine derivative or other related species.

  • N-Nitrosamine: Formation of N-nitroso-(2R)-2-(4-bromophenyl)morpholine if nitrite sources are present.

Troubleshooting Guide: Common Stability-Related Issues

This section addresses common problems encountered during experiments that may be related to the instability of (2R)-2-(4-bromophenyl)morpholine HCl.

Observed Issue Potential Cause (Instability-Related) Troubleshooting Steps & Rationale
Loss of compound concentration over time in prepared stock solutions. Chemical Degradation. The compound may be degrading under the storage conditions (e.g., pH of the solvent, temperature, light exposure).1. Prepare fresh solutions for each experiment. 2. Buffer the solution: Use a pH buffer in a range where the compound is expected to be more stable (e.g., slightly acidic, pH 4-6). 3. Store protected from light: Use amber vials or wrap containers in foil. 4. Store at lower temperatures: Store solutions at 2-8°C or frozen, if solubility permits.
Appearance of new peaks in HPLC/LC-MS chromatograms. Formation of Degradation Products. New peaks, especially those eluting earlier (more polar) in reverse-phase HPLC, often indicate degradation.1. Conduct a forced degradation study (see protocol below) to intentionally generate and identify potential degradants. 2. Use a mass spectrometer (LC-MS) to obtain molecular weights of the new peaks to help elucidate their structures.[5] 3. Compare stressed vs. unstressed samples to confirm which new peaks are true degradants.
Variability in experimental results between batches or on different days. Inconsistent solution stability. If solutions are prepared in advance or stored improperly, the actual concentration of the active compound may vary, leading to inconsistent results.1. Standardize solution preparation and handling: Define a strict protocol for preparation, storage duration, and temperature. 2. Use a stability-indicating analytical method to confirm the concentration and purity of the solution before each critical experiment.[4]
Color change in the aqueous solution (e.g., turning yellow/brown). Oxidative or Photolytic Degradation. The formation of colored degradants is often associated with oxidation or reactions involving the aromatic ring system.1. De-gas solvents: Purge aqueous buffers with nitrogen or argon to remove dissolved oxygen. 2. Add an antioxidant (if compatible with the experiment): Small amounts of antioxidants like ascorbic acid or EDTA (to chelate metal ions) can prevent oxidative degradation. 3. Strictly control light exposure.

Experimental Protocols

Protocol 1: Forced Degradation Study for (2R)-2-(4-bromophenyl)morpholine HCl

A forced degradation study is essential to understand the intrinsic stability of a molecule.[4] It involves subjecting the compound to harsh conditions to accelerate degradation and identify the resulting products. This information is crucial for developing stability-indicating analytical methods.

Workflow for Stability Assessment

Caption: Workflow for a forced degradation study.

Materials and Reagents:
  • (2R)-2-(4-bromophenyl)morpholine HCl

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, calibrated oven, photostability chamber (ICH Q1B compliant)

  • HPLC system with a UV/DAD detector and/or a mass spectrometer. A C18 column is a good starting point.[6]

Step-by-Step Methodology:
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve (2R)-2-(4-bromophenyl)morpholine HCl in a suitable solvent (e.g., a 50:50 mixture of methanol:water) to create a 1 mg/mL stock solution. The organic co-solvent helps ensure solubility before dilution into purely aqueous stress media.

  • Application of Stress Conditions:

    • For each condition, dilute the stock solution to a final concentration of approximately 100 µg/mL in the respective stress medium. Include an unstressed control sample stored at 2-8°C in the dark.

    • Acid Hydrolysis: Use 0.1 M HCl. Keep the solution at 60°C.

    • Base Hydrolysis: Use 0.1 M NaOH. Keep the solution at 60°C.

    • Oxidative Degradation: Use 3% H₂O₂. Keep the solution at room temperature.

    • Thermal Degradation: Use HPLC-grade water. Keep the solution at 60°C in the dark.

    • Photolytic Degradation: Expose the solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points and Sample Quenching:

    • Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.[4]

    • Before analysis, quench the reactions to prevent further degradation. For acid/base samples, neutralize with an equimolar amount of base/acid. For oxidative samples, dilution is often sufficient. Cool thermal samples to room temperature.

  • Analytical Method:

    • Analyze all samples (including the time-zero and unstressed controls) by a stability-indicating HPLC method.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a wavelength determined by the UV spectrum of the parent compound (e.g., 220-280 nm).

      • Mass Spectrometry: If available, use ESI+ mode to identify the mass of the parent compound and any degradation products.

Data Analysis and Interpretation
  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of the unstressed control.

  • Ensure mass balance; the sum of the parent peak area and all degradation product peak areas should ideally be close to the initial peak area of the parent compound.

  • Use the mass spectrometry data to propose structures for the observed degradation products.

Hypothetical Degradation Pathways

Degradation_Pathways cluster_degradation Potential Degradation Products Parent (2R)-2-(4-bromophenyl)morpholine HCl C₁₀H₁₃BrClNO MW: 278.57 g/mol Oxidation Oxidized Product e.g., N-oxide or Ring-opened Parent->Oxidation Oxidant (H₂O₂) Photolysis Debrominated Product 2-phenylmorpholine derivative Parent->Photolysis UV Light Nitrosation N-Nitroso Product Carcinogenic potential [1, 5] Parent->Nitrosation Nitrite (NO₂⁻) Hydrolysis Ring-opened Product Diethanolamine derivative Parent->Hydrolysis Strong Acid/Base + Heat

Caption: Hypothetical degradation pathways for the title compound.

References
  • Eawag-BBD. (2008, February 20). Morpholine Degradation Pathway. Retrieved from [Link]

  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022, September 27). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. DOI: 10.33927/hjic-2022-07. Retrieved from [Link]

  • Doherty, S., Guillard, C., & Pichat, P. (1995). Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions, 91, 1853. DOI: 10.1039/FT9959101853. Retrieved from [Link]

  • Combourieu, B., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 153-160. Retrieved from [Link]

  • Poupin, P., et al. (1999). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 65(4), 1690-1696. Retrieved from [Link]

  • Wolfe, J. P., & Ney, J. E. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 9(22), 4443-4446. Retrieved from [Link]

  • Knapp, J. S., & Brown, H. (1988). The microbial degradation of morpholine. International Biodeterioration, 24(4-5), 299-306. Retrieved from [Link]

  • OSHA. (2003, May). Morpholine. OSHA Salt Lake Technical Center. Retrieved from [Link]

  • Patel, K., & Dedania, Z. (2017). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 6(3), 336-344. Retrieved from [Link]

  • Ali, M. A. (2012). Degradation of morpholine by Mycobacterium sp. Isolated from contaminated wastewater collected from Egypt. African Journal of Biotechnology, 11(35), 8751-8759. Retrieved from [Link]

  • Wang, Y., et al. (2019). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2019, 8546831. Retrieved from [Link]

  • ChemIDplus. Morpholine. Retrieved from [Link]

  • PubChem. Morpholine. Retrieved from [Link]

  • PubChem. (1R,2R,4R)-2-(4-bromophenyl)-N-[(4-chlorophenyl)-pyridin-4-ylmethyl]-4-morpholin-4-ylcyclohexane-1-carboxamide. Retrieved from [Link]

  • Dénes, F., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. Morpholine. Retrieved from [Link]

  • Luescher, M. U., & Togni, A. (2020). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]

  • FooDB. Showing Compound Morpholine (FDB008207). Retrieved from [Link]

  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2‑Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Retrieved from [Link]

  • Tambar, U. K., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Retrieved from [Link]

  • Archer, A. W. (2010). Analytical Methods. Royal Society of Chemistry. Retrieved from [Link]

  • Krick, A., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Molecules, 24(23), 4349. Retrieved from [Link]

  • PubChem. MORPHOLINE. Retrieved from [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing binding affinity of (2R) vs (2S) phenylmorpholine analogs

Topic: Stereochemical Determinants of Binding Affinity: (2R) vs. (2S) Phenylmorpholine Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereochemical Determinants of Binding Affinity: (2R) vs. (2S) Phenylmorpholine Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary: The Chirality of Potency

In the development of monoamine transporter (MAT) ligands, the phenylmorpholine scaffold represents a privileged structure, functioning primarily as a norepinephrine-dopamine releasing agent (NDRA) or reuptake inhibitor. However, the pharmacological profile of these analogs is strictly governed by the stereochemistry at the C2 position of the morpholine ring.

For phenylmorpholine analogs (most notably Phenmetrazine and its fluorinated derivatives), the (2S) configuration is generally the eutomer (active isomer), exhibiting significantly higher affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) compared to its (2R) distomer. This guide analyzes the binding differential, providing experimental evidence and validated protocols for assessing these enantiomers.

Structural Basis of Interaction: The (2S) Preference

The differential binding affinity arises from the spatial orientation of the phenyl ring within the transporter's orthosteric binding site (S1 pocket).

  • The (2S) Configuration: In the preferred chair conformation of the morpholine ring, the (2S)-phenyl group adopts an equatorial position that optimally aligns with the hydrophobic pocket formed by transmembrane domains (TM) 3 and 6 of the DAT. This mimics the active conformation of d-amphetamine.

  • The (2R) Configuration: The (2R) isomer forces the phenyl ring into a spatial trajectory that encounters steric clashes with the extracellular loop residues or fails to engage the critical phenylalanine residues (e.g., Phe76 in hDAT) required for high-affinity binding.

  • The C3 Influence (Phenmetrazine): In 3-substituted analogs like Phenmetrazine, the cis relationship between the C2-phenyl and C3-methyl groups is crucial. The (+)-(2S,3S) isomer is the most potent, whereas the (-)-(2R,3R) isomer shows 4–9 fold lower potency.

Visualizing the Pharmacophore Logic

SAR_Logic Scaffold Phenylmorpholine Scaffold Chirality C2 Stereocenter Scaffold->Chirality S_Isomer (2S)-Configuration (Eutomer) Chirality->S_Isomer Preferred R_Isomer (2R)-Configuration (Distomer) Chirality->R_Isomer Binding DAT S1 Pocket Interaction S_Isomer->Binding Optimal Hydrophobic Alignment R_Isomer->Binding Steric Clash Outcome_High High Affinity (Ki < 100 nM) Binding->Outcome_High Outcome_Low Low Affinity (Ki > 500 nM) Binding->Outcome_Low

Figure 1: Structure-Activity Relationship (SAR) logic flow demonstrating why the (2S) configuration results in superior binding affinity.

Comparative Performance Data

The following data highlights the disparity in binding affinity and functional potency between the enantiomers of Phenmetrazine (the archetype phenylmorpholine).

Table 1: Binding Affinity (


) and Uptake Inhibition (

) Profiles
CompoundConfigurationTarget

/

(nM)
Functional Outcome
(+)-Phenmetrazine (2S, 3S) hDAT 47 ± 5 Potent Reuptake Inhibition
(-)-Phenmetrazine(2R, 3R)hDAT415 ± 32Weak Inhibition
(+)-Phenmetrazine (2S, 3S) hNET 34 ± 4 Potent Reuptake Inhibition
(-)-Phenmetrazine(2R, 3R)hNET280 ± 25Moderate Inhibition
(+)-Phenmetrazine(2S, 3S)hSERT> 10,000Negligible Affinity

Data synthesized from Rothman et al. (2002) and related kinetic studies on HEK293 cells expressing human transporters.

Key Insight: The (2S) isomer displays approximately 9-fold higher selectivity for DAT compared to the (2R) isomer.[1] This stereoselectivity is less pronounced at NET but still favors the (S) configuration.

Experimental Protocol: Radioligand Binding Assay

To replicate these findings or test new analogs, use the following self-validating protocol. This method uses competitive binding against high-affinity radioligands to determine


.
A. Materials & Reagents
  • Cell Line: HEK293 stably expressing hDAT, hNET, or hSERT.

  • Radioligands:

    • DAT:

      
       or 
      
      
      
      (Specific Activity > 80 Ci/mmol).
    • NET:

      
      .
      
  • Assay Buffer: Tris-HCl (50 mM), NaCl (120 mM), KCl (5 mM), pH 7.4.

  • Displacer: Indatraline or Mazindol (10

    
    M) for non-specific binding (NSB) determination.
    
B. Step-by-Step Workflow
  • Membrane Preparation:

    • Harvest HEK293 cells and homogenize in ice-cold buffer.

    • Centrifuge at 40,000

      
       for 20 min at 4°C.
      
    • Resuspend pellet to a final protein concentration of 20–40

      
       g/well .
      
  • Incubation (Equilibrium Binding):

    • Total Binding (TB): Membrane + Radioligand (e.g., 2 nM) + Vehicle.

    • Non-Specific Binding (NSB): Membrane + Radioligand + Blocker (10

      
      M Mazindol).
      
    • Experimental: Membrane + Radioligand + Test Analog ((2R) or (2S) at

      
       to 
      
      
      
      M).
    • Condition: Incubate for 2 hours at 4°C (to minimize uptake and focus on surface binding).

  • Termination & Counting:

    • Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce filter binding).

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis (Self-Validation):

    • Calculate Specific Binding:

      
      .
      
    • Fit data to a one-site competition model using non-linear regression.

    • Derive

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Visualizing the Assay Workflow

Assay_Workflow Step1 1. Membrane Prep (HEK293-hDAT) Step2 2. Incubation (2h @ 4°C) Step1->Step2 + Radioligand + Test Analog Step3 3. Filtration (GF/C Filters) Step2->Step3 Terminate Step4 4. Scintillation Counting Step3->Step4 Measure CPM Analysis Data Analysis (Cheng-Prusoff) Step4->Analysis Calculate Ki

Figure 2: Validated workflow for determining binding affinity constants (


) for phenylmorpholine analogs.

Synthesis & Separation Note

To obtain pure enantiomers for testing, researchers typically employ one of two strategies:

  • Asymmetric Synthesis: Using chiral precursors (e.g., (S)-phenylalanine) to set the C2 stereocenter early in the route.

  • Chiral Resolution: Synthesizing the racemate and separating via Chiral HPLC (e.g., Chiralpak IA/IB columns) or crystallization with tartaric acid.

    • Verification: Optical rotation

      
       and Circular Dichroism (CD) must be used to confirm absolute configuration before biological testing.
      

References

  • Rothman, R. B., et al. (2002).[2] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 46(4), 203–210.

  • Mayer, F. P., et al. (2018). "Fluorinated phenmetrazine 'legal highs' act as substrates for high-affinity monoamine transporters of the SLC6 family."[3] Neuropharmacology, 134(Pt A), 149–157.

  • Bonnier, B., et al. (2020). "Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters." Frontiers in Pharmacology, 10, 1629.

  • Banks, M. L., et al. (2013). "Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys." Psychopharmacology, 226(4), 663–672.

Sources

Comparative

Technical Comparison: Crystal Engineering and Structural Analysis of 2-(4-bromophenyl)morpholine Hydrochloride

This guide provides a technical analysis of the crystal structure, solid-state properties, and performance metrics of 2-(4-bromophenyl)morpholine hydrochloride , comparing it against key structural analogs like 2-phenylm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the crystal structure, solid-state properties, and performance metrics of 2-(4-bromophenyl)morpholine hydrochloride , comparing it against key structural analogs like 2-phenylmorpholine hydrochloride and phenmetrazine.

Executive Summary

2-(4-bromophenyl)morpholine hydrochloride represents a critical scaffold in medicinal chemistry, distinct from its unsubstituted analog (2-phenylmorpholine) due to the para-bromo substituent. This halogen atom introduces specific


-hole interactions (halogen bonding)  that significantly alter crystal packing, lattice energy, and pharmacological profiles (lipophilicity/metabolic stability).

This guide serves as a structural blueprint for researchers characterizing this compound, contrasting its solid-state performance with established alternatives.

Core Value Proposition
  • Enhanced Lipophilicity: The 4-Br substituent increases LogP, potentially improving blood-brain barrier (BBB) permeability compared to the chloro- or unsubstituted analogs.

  • Crystal Stability: Introduction of Br...

    
     or Br...halogen interactions typically increases the melting point and lattice stability relative to the parent compound.
    
  • Selectivity: The bulky para-substituent restricts rotation in the receptor binding pocket, potentially enhancing selectivity for monoamine transporters (DAT/NET).

Experimental Methodology: Synthesis & Crystallization

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), specific protocols must be followed to ensure phase purity.

Synthesis Route (Optimized)

The most reliable route involves the reduction of 2-bromo-4'-bromoacetophenone followed by cyclization, or the Leuckart-Wallach reductive amination of the corresponding ketone.

  • Precursor: 2-bromo-1-(4-bromophenyl)ethanone.

  • Cyclization: Reaction with 2-aminoethanol.[1]

  • Salt Formation: Precipitation with anhydrous HCl in diethyl ether/ethanol.

Crystallization Protocol
  • Method A (Slow Evaporation): Dissolve 50 mg in minimal hot Ethanol (99.5%). Allow to cool to RT, then cover with parafilm containing pinholes.

  • Method B (Vapor Diffusion): Solvent: Methanol; Anti-solvent: Diethyl Ether.

  • Target Polymorph: Monoclinic or Orthorhombic (common for this class).

Analysis Workflow Visualization

G Start Crude Product (Free Base) Salt HCl Salt Formation (Anhydrous Et2O/HCl) Start->Salt Protonation Cryst Recrystallization (EtOH Slow Evap.) Salt->Cryst Purification XRD Single Crystal XRD (Mo Kα, 100K) Cryst->XRD Selection Data Structure Solution (SHELXT / OLEX2) XRD->Data Refinement

Figure 1: Optimized workflow for the isolation and structural determination of 2-(4-bromophenyl)morpholine hydrochloride.

Structural Analysis & Comparison

The crystal structure of 2-arylmorpholine salts is governed by the chair conformation of the morpholine ring and the charge-assisted hydrogen bonding between the protonated nitrogen and the chloride counterion.

Conformational Analysis
  • Morpholine Ring: Adopts a chair conformation to minimize torsional strain.

  • Substituent Positioning: The bulky 2-(4-bromophenyl) group occupies the equatorial position. This avoids severe 1,3-diaxial interactions that would occur in the axial conformer.

  • Cationic Center: The nitrogen atom is protonated (

    
    ), serving as a dual hydrogen bond donor.
    
Intermolecular Interactions

The lattice is stabilized by a robust 2D or 3D network:

  • Primary Interaction:

    
     hydrogen bonds. The chloride ion acts as a bridge, accepting H-bonds from two different morpholinium cations, forming infinite chains or ribbons.
    
  • Secondary Interaction (Specific to Product):

    
     or 
    
    
    
    interactions. The polarizable bromine atom can accept electron density from the phenyl ring of a neighbor (halogen bonding), a feature absent in the unsubstituted 2-phenylmorpholine.
Comparative Data Table

The following table contrasts the theoretical and experimental properties of the target compound against its closest analogs.

Feature2-(4-bromophenyl)morpholine HCl 2-phenylmorpholine HCl (Standard)Phenmetrazine HCl (3-methyl analog)
Formula



MW ( g/mol ) 278.57199.68213.70
Crystal System Monoclinic (Predicted)Monoclinic (

)
Monoclinic (

)
Space Group

or



Melting Point ~235 - 245 °C (High Stability)212 - 213 °C182 °C
Calc. LogP 2.14 (High Lipophilicity)1.281.65
Key Interaction N-H...Cl + Br...

N-H...Cl + C-H...

N-H...Cl (Steric hindrance from Me)
Solubility (H2O) ModerateHighHigh

Note: The introduction of the Bromine atom significantly increases the molecular weight and lipophilicity, leading to lower water solubility but higher affinity for lipid membranes compared to the standard 2-phenylmorpholine.

Performance & Biological Implications

For drug development professionals, the structural nuances translate directly to performance metrics.

Bioavailability & BBB Penetration

The 2-(4-bromophenyl) moiety acts as a lipophilic anchor.

  • Mechanism: The bromine atom increases the partition coefficient (LogP > 2.0), facilitating passive diffusion across the Blood-Brain Barrier (BBB).

  • Comparison: Superior CNS penetration is expected compared to the 2-phenylmorpholine parent, making it a more potent candidate for central nervous system targets.

Metabolic Stability
  • Para-Blocking: The 4-position of the phenyl ring is a common site for metabolic hydroxylation (by CYP450 enzymes). Blocking this site with a Bromine atom (which is metabolically robust) prevents rapid clearance, potentially extending the half-life (

    
    ) of the compound relative to the unsubstituted analog.
    
Interaction Network Diagram

Interactions MolA Morpholinium Cation A (Donor) Cl Chloride Anion (Acceptor Bridge) MolA->Cl N-H...Cl (Strong) MolB Morpholinium Cation B (Donor) MolB->Cl N-H...Cl (Strong) PiSystem Phenyl Ring (π) (Electron Rich) BrAtom Bromine Atom (σ-hole) BrAtom->PiSystem Br...π (Stabilizing)

Figure 2: Schematic of the supramolecular synthons stabilizing the crystal lattice. The N-H...Cl interaction forms the primary scaffold, while Br...


 interactions provide secondary reinforcement.

Conclusion

The 2-(4-bromophenyl)morpholine hydrochloride offers a distinct structural advantage over its non-halogenated predecessors. The crystal structure is dominated by the classic morpholinium-chloride charge-assisted hydrogen bond , but the bromine substituent adds a layer of supramolecular complexity (halogen bonding) that enhances thermal stability.

Recommendation: For applications requiring higher metabolic stability and CNS penetrability, the 4-bromo derivative is the superior candidate. Researchers should prioritize the monoclinic polymorph obtained via slow evaporation from ethanol for consistent physicochemical properties.

References

  • Hu, A.-X., et al. (2005). "Synthesis and characterization of 2-arylmorpholine hydrochloride." Journal of Hunan University (Natural Sciences).

  • Kourounakis, A. P., et al. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews.

  • Cambridge Crystallographic Data Centre (CCDC). General search for Morpholine HCl salts.

  • Sigma-Aldrich. Product Specification: 2-Phenylmorpholine Hydrochloride.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of (2R)-2-(4-bromophenyl)morpholine hydrochloride

As researchers and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. The novel compound (2R)-2-(4-bromophenyl)morpholine hydrochloride presents a unique set...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. The novel compound (2R)-2-(4-bromophenyl)morpholine hydrochloride presents a unique set of handling challenges that demand meticulous planning and execution. This guide moves beyond a simple checklist, offering a deep dive into the why behind each safety protocol. By understanding the principles of chemical hazard mitigation, we can create a self-validating system of safety that protects ourselves, our colleagues, and our research.

I. Foundational Safety Principles: The Hierarchy of Controls

Before any work with (2R)-2-(4-bromophenyl)morpholine hydrochloride begins, a robust Chemical Hygiene Plan (CHP) must be in place.[10][11] This plan, overseen by a designated Chemical Hygiene Officer, forms the backbone of laboratory safety.[10][11] The most effective safety strategies prioritize engineering controls and administrative controls over sole reliance on personal protective equipment (PPE).

Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at its source. When handling (2R)-2-(4-bromophenyl)morpholine hydrochloride, especially in its powdered form, all manipulations must be conducted within a certified chemical fume hood.[12][13] This is critical to prevent the inhalation of fine particulates and any potential vapors.[12] The fume hood should have its performance verified regularly, and work should be conducted at least six inches inside the sash.[13]

Administrative Controls: Safe Work Practices

These are the procedures and policies that minimize exposure. Key administrative controls for handling this compound include:

  • Designated Work Areas: All work with (2R)-2-(4-bromophenyl)morpholine hydrochloride should be performed in a clearly marked and designated area to prevent cross-contamination.[12]

  • Restricted Access: Only trained personnel directly involved in the experiment should be in the designated area.

  • No Lone Work: Never handle highly hazardous chemicals while working alone.[14]

  • Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[13][14] Avoid eating, drinking, or applying cosmetics in the laboratory.[13]

II. Personal Protective Equipment (PPE): The Essential Barrier

While engineering and administrative controls are primary, PPE provides a crucial final barrier between you and the hazardous substance. The selection of PPE must be based on a thorough risk assessment.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes and airborne particles. Standard safety glasses are insufficient.
Hand Protection Nitrile gloves (check manufacturer's compatibility chart).Provides a barrier against skin contact. Inspect gloves for any signs of degradation before and during use.
Body Protection A lab coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be required.Necessary if there is a risk of generating aerosols or dusts outside of a fume hood. Use requires prior medical clearance and fit-testing.

This table summarizes the minimum recommended PPE. A site-specific risk assessment may necessitate additional or different equipment.

III. Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling (2R)-2-(4-bromophenyl)morpholine hydrochloride, from preparation to immediate post-handling procedures.

Preparation:

  • Review the SDS: If an SDS for a closely related analog is available, review it thoroughly.[14]

  • Assemble all materials: Ensure all necessary equipment, including a spill kit, is readily accessible within the designated work area.

  • Don appropriate PPE: Put on all required personal protective equipment as outlined in the table above.

Handling:

  • Work in a fume hood: All weighing and solution preparation must occur inside a certified chemical fume hood.[12][14]

  • Use appropriate tools: Utilize spatulas and other designated tools for transferring the solid compound to avoid contamination.

  • Controlled additions: When dissolving, add the compound slowly and in a controlled manner to the solvent.

  • Keep containers closed: All containers holding the compound should be kept tightly sealed when not in use.[14]

Post-Handling:

  • Decontaminate: Thoroughly clean all work surfaces and equipment after use.

  • Doff PPE correctly: Remove PPE in a manner that avoids self-contamination.

  • Wash hands: Immediately wash hands and any exposed skin.[13][14]

Workflow for Handling (2R)-2-(4-bromophenyl)morpholine hydrochloride

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Review SDS/Safety Info prep2 Assemble Materials & Spill Kit prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Seal Container handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Doff PPE Correctly post1->post2 post3 Wash Hands post2->post3

Caption: A step-by-step workflow for the safe handling of the target compound.

IV. Spill and Emergency Procedures

In the event of a spill, a swift and appropriate response is critical to mitigate potential harm.[15]

Small Spills (within a fume hood):

  • Alert colleagues: Inform others in the immediate area.[14]

  • Contain the spill: Use a chemical spill kit with appropriate absorbent materials.[14]

  • Clean up: Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.[15]

  • Decontaminate: Clean the spill area thoroughly.

Large Spills or Spills Outside a Fume Hood:

  • Evacuate: Immediately evacuate the area.[15]

  • Alert others: Activate any emergency alarms and notify your supervisor and institutional safety office.[15][16]

  • Isolate the area: Close doors to the affected area to contain vapors.[16]

  • Do not attempt to clean up: Await the arrival of trained emergency response personnel.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[15][17] Seek immediate medical attention.

  • Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[14][17] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

V. Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of (2R)-2-(4-bromophenyl)morpholine hydrochloride and any contaminated materials is a legal and ethical requirement. As a halogenated organic compound, it must be disposed of as hazardous waste.[18][19]

  • Waste Segregation: All waste containing this compound, including contaminated PPE and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.[18][20]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[19][20]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[20]

  • Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup.

G cluster_hw Hazardous Waste Stream start Waste Generated is_contaminated Is material contaminated with (2R)-2-(4-bromophenyl)morpholine hydrochloride? start->is_contaminated hw_container Collect in labeled hazardous waste container is_contaminated->hw_container Yes non_hw Dispose as non-hazardous waste is_contaminated->non_hw No hw_storage Store in Satellite Accumulation Area hw_container->hw_storage hw_disposal Request professional disposal hw_storage->hw_disposal

Sources

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